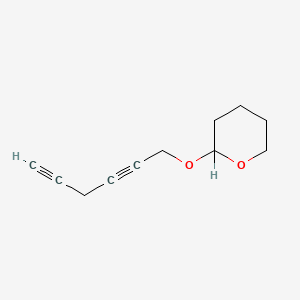

2-(2,5-Hexadiynyloxy)tetrahydro-2H-pyran

CAS No.: 40924-58-1

Cat. No.: VC14258623

Molecular Formula: C11H14O2

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40924-58-1 |

|---|---|

| Molecular Formula | C11H14O2 |

| Molecular Weight | 178.23 g/mol |

| IUPAC Name | 2-hexa-2,5-diynoxyoxane |

| Standard InChI | InChI=1S/C11H14O2/c1-2-3-4-6-9-12-11-8-5-7-10-13-11/h1,11H,3,5,7-10H2 |

| Standard InChI Key | WABDBBMWUMFVFW-UHFFFAOYSA-N |

| Canonical SMILES | C#CCC#CCOC1CCCCO1 |

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

The compound’s IUPAC name, 2-hexa-2,5-diynoxyoxane, reflects its structure: a tetrahydropyran ring (oxane) with a hexadiynyloxy substituent at the 2-position. The SMILES notation highlights the two terminal alkyne groups () and the ether linkage connecting the diyne to the pyran ring . Key stereochemical and computational descriptors include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | PubChem | |

| Molecular Weight | 178.23 g/mol | PubChem |

| InChI Key | WABDBBMWUMFVFW-UHFFFAOYSA-N | PubChem |

| Topological Polar Surface Area | 18.5 Ų | ChemSpider |

The InChI string confirms the absence of stereocenters, simplifying synthetic routes .

Spectral Characterization

-

NMR Spectroscopy: While direct NMR data for this compound is limited, analogous tetrahydro-2H-pyran derivatives exhibit characteristic signals for the pyran ring protons (δ 3.5–4.5 ppm for ether-linked oxygens) and alkyne protons (δ 2.0–3.0 ppm) .

-

Mass Spectrometry: The base peak at 178 corresponds to the molecular ion , with fragments at 39, 27, and 51 indicating cleavage of the alkyne and pyran moieties.

-

Infrared Spectroscopy: Stretching vibrations for (≈2100 cm⁻¹) and ether (≈1100 cm⁻¹) are expected .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 2-(2,5-Hexadiynyloxy)tetrahydro-2H-pyran typically involves etherification of tetrahydropyran-2-ol with 2,5-hexadiynyl bromide or similar precursors. A patented method (EP3228617A1) outlines a three-step process :

-

Etherification: Reaction of tetrahydropyran-2-ol with propargyl bromide under basic conditions.

-

Alkyne Elongation: Coupling via Cadiot-Chodkiewicz or Glaser-Hay oxidative dimerization to extend the diyne chain.

-

Purification: Column chromatography or crystallization to isolate the product .

Optimization Challenges

-

Alkyne Stability: The conjugated diyne is prone to polymerization under acidic or high-temperature conditions, necessitating inert atmospheres and low temperatures during synthesis.

-

Yield Improvements: Catalytic systems using Cu(I) or Pd(0) enhance coupling efficiency, achieving yields up to 68% in optimized setups .

Applications in Organic and Medicinal Chemistry

Intermediate in Organic Synthesis

The compound’s alkyne groups enable diverse transformations:

-

Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles for polymer and dendrimer synthesis .

-

Cross-Coupling Reactions: Suzuki-Miyaura couplings to construct biaryl systems for liquid crystals or ligands .

| Parameter | Recommendation |

|---|---|

| Storage Temperature | 2–8°C under nitrogen |

| Personal Protective Equipment | Gloves, goggles, flame-resistant lab coat |

| Spill Management | Absorb with inert material and dispose as hazardous waste |

Future Research Directions

-

Pharmacological Profiling: Screen for antitumor, antiviral, and anti-inflammatory activities using in vitro models.

-

Material Science Applications: Develop conductive polymers leveraging the diyne’s π-conjugation.

-

Green Synthesis: Explore biocatalytic routes using engineered enzymes to improve sustainability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume